2-Methyl-1-[(4-nitrophenyl)methyl]piperazine
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Overview
Description
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is a relatively new compound that has garnered significant attention in the scientific community due to its unique physicochemical and biological properties
Preparation Methods
The synthesis of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium iodide, triethylamine, and hydrazonoyl halides . Major products formed from these reactions include 1,3,4-thiadiazole derivatives, which have significant antimicrobial activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a derivatization reagent for the analysis of residual benzyl halides in drug substances . Additionally, it is used in the synthesis of pharmacologically active decorated six-membered diazines, which have various therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to participate in various biochemical reactions, including donor-acceptor and nucleophilic reactions . These interactions can activate or inhibit specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is similar to other piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole . its unique nitrophenylmethyl group distinguishes it from these compounds, providing it with distinct physicochemical and biological properties. Other similar compounds include pyridazine and pyridazinone derivatives, which also exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
2-methyl-1-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-2-4-12(5-3-11)15(16)17/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSGIODIOZRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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